Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O
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Overview
Description
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O, also known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-(methylamino)acetamide, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDAC activity leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and decreasing the activation of nociceptive neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it has been studied for its potential use as a diagnostic tool in imaging studies. However, one of the limitations of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O is its relatively low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, there is a need for more studies to explore the potential use of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O as a diagnostic tool in imaging studies.
Synthesis Methods
The synthesis of Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O involves the reaction between 2-(methylamino)acetic acid and Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=Otert-butoxycarbonyl-L-alanine methyl ester in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=Ohydroxysuccinimide. The resulting product is then deprotected using trifluoroacetic acid to obtain Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O.
Scientific Research Applications
Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been extensively studied for its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, Ncc1(CN(C1)C(=O)OC(C)(C)C)C(N)=O has been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-10(4-11,6-13)7(12)14/h4-6,11H2,1-3H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGRWTUOYBXNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-3-carbamoylazetidine-1-carboxylate |
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